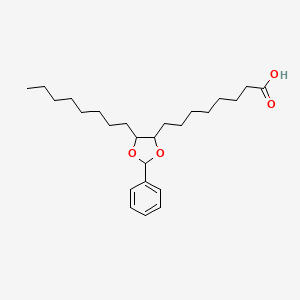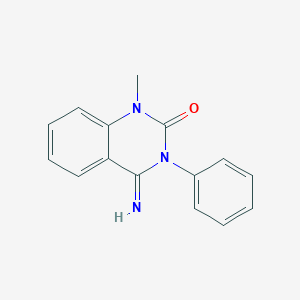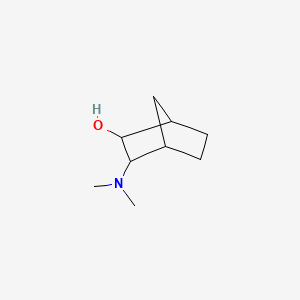![molecular formula C14H15ClN4O4 B14005828 1-(2-Chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea CAS No. 72676-70-1](/img/structure/B14005828.png)
1-(2-Chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Urea,n-(2-chloroethyl)-n-[4-(1-methyl-2,5-dioxo-3-pyrrolidinyl)phenyl]-n-nitroso-” is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound is characterized by its complex structure, which includes a urea moiety, a chloroethyl group, a pyrrolidinylphenyl group, and a nitroso group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Urea,n-(2-chloroethyl)-n-[4-(1-methyl-2,5-dioxo-3-pyrrolidinyl)phenyl]-n-nitroso-” typically involves multiple steps:
Formation of the Urea Moiety: This can be achieved by reacting an amine with phosgene or a phosgene substitute.
Introduction of the Chloroethyl Group: This step involves the alkylation of the urea derivative with a chloroethylating agent.
Attachment of the Pyrrolidinylphenyl Group: This can be done through a nucleophilic substitution reaction.
Nitrosation: The final step involves the nitrosation of the compound using a nitrosating agent such as sodium nitrite in an acidic medium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitroso group.
Reduction: Reduction reactions can occur at the nitroso group, converting it to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules.
Biology
In biological research, it may be used to study the effects of DNA alkylation and the mechanisms of DNA repair.
Medicine
In medicine, compounds of this class are investigated for their potential use in chemotherapy due to their ability to inhibit cancer cell growth.
Industry
In industry, it may be used in the development of pharmaceuticals or as a precursor in the synthesis of other bioactive compounds.
Mécanisme D'action
The compound exerts its effects primarily through the alkylation of DNA. The chloroethyl group forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing apoptosis. The nitroso group may also contribute to the compound’s reactivity and cytotoxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carmustine (BCNU): Another nitrosourea used in chemotherapy.
Lomustine (CCNU): Similar in structure and function, used to treat brain tumors and Hodgkin’s lymphoma.
Semustine (MeCCNU): Used in the treatment of gastrointestinal cancers.
Uniqueness
“Urea,n-(2-chloroethyl)-n-[4-(1-methyl-2,5-dioxo-3-pyrrolidinyl)phenyl]-n-nitroso-” is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to other nitrosoureas
Propriétés
Numéro CAS |
72676-70-1 |
|---|---|
Formule moléculaire |
C14H15ClN4O4 |
Poids moléculaire |
338.74 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea |
InChI |
InChI=1S/C14H15ClN4O4/c1-18-12(20)8-11(13(18)21)9-2-4-10(5-3-9)16-14(22)19(17-23)7-6-15/h2-5,11H,6-8H2,1H3,(H,16,22) |
Clé InChI |
DFTHABQFPUAXOF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC(C1=O)C2=CC=C(C=C2)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B14005766.png)
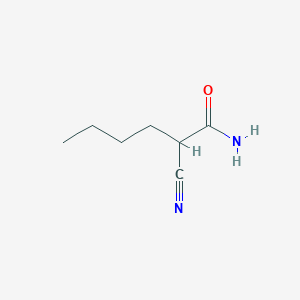
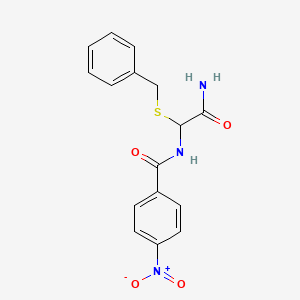

![Benz[a]anthracen-12-ol, 7-methyl-, acetate](/img/structure/B14005787.png)


![2-(1h-Imidazol-1-yl)-n-[2-(1h-imidazol-1-yl)ethyl]-n-methylethanamine](/img/structure/B14005800.png)


